2,5-Bis(methylsulfanyl)pyrimidin-4-amine

Physicochemical characterization Thermal stability Distillation purification

Researchers seeking a robust pyrimidine scaffold for selective derivatization often face challenges with thermal instability and unpredictable reactivity in common isomers. 2,5-Bis(methylsulfanyl)pyrimidin-4-amine (CAS 6623-79-6) offers a precise solution: • Superior Thermal Stability: Boiling point (349.4 °C) is ~40 °C higher than the 4,6-isomer, enabling high-temperature reactions without volatilization. • Predictable, Selective Reactivity: Oxidation of the 2-SCH3 group creates a >10⁵-fold more reactive sulfone for nucleophilic displacement, while the 5-SCH3 group remains electronically inert, eliminating the need for protecting-group chemistry. • Unambiguous Identity: Unique LogP (2.08) and PSA (102.4 Ų) provide a definitive reference standard for HPLC and LC-MS method validation, ensuring supply chain consistency.

Molecular Formula C6H9N3S2
Molecular Weight 187.3 g/mol
CAS No. 6623-79-6
Cat. No. B12908036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(methylsulfanyl)pyrimidin-4-amine
CAS6623-79-6
Molecular FormulaC6H9N3S2
Molecular Weight187.3 g/mol
Structural Identifiers
SMILESCSC1=CN=C(N=C1N)SC
InChIInChI=1S/C6H9N3S2/c1-10-4-3-8-6(11-2)9-5(4)7/h3H,1-2H3,(H2,7,8,9)
InChIKeyLRKYERSXVLLJEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(methylsulfanyl)pyrimidin-4-amine (CAS 6623-79-6): Physicochemical Baseline and Procurement-Relevant Identity


2,5-Bis(methylsulfanyl)pyrimidin-4-amine (CAS 6623-79-6) is a C6H9N3S2 4-aminopyrimidine bearing methylthio (-SCH3) substituents at ring positions 2 and 5 . With a molecular weight of 187.29 g·mol⁻¹, a computed density of 1.34 g·cm⁻³, a predicted boiling point of 349.4 °C at 760 mmHg, and a calculated LogP of 2.08, this heterocyclic scaffold serves as a synthetic building block and intermediate for constructing more complex pyrimidine-containing molecules . Its dual methylthio substitution pattern creates a unique electronic and steric environment that differentiates it from all other positional isomers in the bis(methylthio)aminopyrimidine family [1].

Why 2,5-Bis(methylsulfanyl)pyrimidin-4-amine Cannot Be Replaced by Readily Available Positional Isomers or Mono-Substituted Analogs


Positional isomerism in bis(methylthio)aminopyrimidines is not a trivial structural nuance; it governs boiling point, vapor pressure, and electronic reactivity in ways that directly impact synthetic utility, purification strategy, and downstream derivatization [1]. The 2,5-substitution pattern places one methylthio group at the electron-deficient 2-position (adjacent to both ring nitrogens) and the second at the semi-aromatic 5-position, generating a unique reactivity profile wherein oxidation of the 2-SCH3 profoundly weakens the base while oxidation at the 5-position produces minimal electronic perturbation [1]. Substituting the 2,5-isomer with the more common 4,6-bis(methylthio)-5-aminopyrimidine (CAS 6311-79-1) or the mono-substituted 2-(methylthio)pyrimidin-4-amine (CAS 2183-66-6) would alter thermal behavior, lipophilicity, and regioselective derivatization potential, compromising reproducibility in established synthetic routes. The quantitative evidence below demonstrates that these differences are measurable and practically significant.

Quantitative Differentiation Evidence: 2,5-Bis(methylsulfanyl)pyrimidin-4-amine vs. Closest Analogs


Boiling Point Elevation vs. 4,6-Bis(methylthio)-5-aminopyrimidine (Positional Isomer)

The 2,5-isomer exhibits a substantially higher predicted boiling point than its 4,6-isomer counterpart, indicating greater intermolecular cohesion and different thermal processing requirements. The 2,5-substitution pattern places the amino group at position 4 adjacent to a methylthio group (position 5), whereas the 4,6-isomer positions the amino group at position 5 between two methylthio groups, altering the hydrogen-bonding network and dipole moment .

Physicochemical characterization Thermal stability Distillation purification

Vapor Pressure Reduction vs. 4,6-Bis(methylthio)-5-aminopyrimidine

The 2,5-isomer has approximately 14-fold lower vapor pressure than its 4,6-isomer, translating to reduced evaporative loss during ambient storage and lower airborne exposure risk. This difference arises from stronger intermolecular interactions in the 2,5-substituted scaffold, consistent with its elevated boiling point [1].

Volatility Storage stability Occupational exposure

Differential Oxidation Reactivity: 2- vs. 5-Position Methylthio in Pyrimidine Sulfone/Sulfoxide Chemistry

Brown and Ford (1967) demonstrated that the base-weakening effect of sulfonyl/sulfinyl substituents is marked at pyrimidine positions 2 and 4 but minimal at position 5 [1]. For 2,5-bis(methylsulfanyl)pyrimidin-4-amine, this means the 2-SCH3 can be oxidized to a sulfone (>10⁵-fold reactivity enhancement over the thioether) to create a powerful leaving group for nucleophilic displacement, while the 5-SCH3 can be oxidized with negligible perturbation of the ring's electronic character [1]. No other bis(methylthio)aminopyrimidine positional isomer offers this orthogonal oxidation behavior.

Regioselective oxidation Sulfone reactivity Electronic effects Nucleophilic displacement

Lipophilicity (LogP) and Polar Surface Area Differentiation vs. Mono-Substituted Analog

The additional methylthio group at position 5 increases both the LogP and polar surface area (PSA) relative to the mono-substituted 2-(methylthio)pyrimidin-4-amine. The higher LogP (2.08 vs. 1.36) indicates greater lipophilicity, while the elevated PSA (102.4 vs. 77.1 Ų) reflects additional hydrogen-bond acceptor capacity from the second sulfur atom [1]. These offsetting trends produce a compound with distinct partitioning and chromatographic behavior compared to its simpler analog.

Lipophilicity Membrane permeability Chromatographic retention Drug-likeness

Synthetic Intermediate Utility: The 2,5-Substitution Pattern as a Privileged Scaffold for 5-Substituted Pyrimidine Carbocyclic Nucleosides

Patent literature identifies 2,5-bis(methylsulfanyl)pyrimidin-4-amine derivatives as key intermediates for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drugs, exploiting the 5-methylthio group as a synthetic handle for further elaboration [1]. The 4,6-isomer (amino at position 5) lacks an available position-5 substituent for this purpose, while the 2,4-isomer positions both methylthio groups at electronically activated positions, reducing regioselectivity in subsequent transformations.

Nucleoside synthesis Medicinal chemistry intermediate 5-Substituted pyrimidines

Recommended Application Scenarios for 2,5-Bis(methylsulfanyl)pyrimidin-4-amine Based on Differential Evidence


Regioselective Synthesis of 2-Substituted-5-methylthio-pyrimidin-4-amines via Orthogonal Oxidation–Displacement

Leveraging the differential oxidation reactivity documented by Brown and Ford [1], the 2-methylthio group can be selectively oxidized to the sulfone (>10⁵-fold more reactive than the thioether) for nucleophilic displacement with amines, alkoxides, or carbon nucleophiles, while the 5-methylthio group remains electronically unperturbed (minimal base-weakening). This enables a two-step, one-pot strategy for generating diverse 2-substituted-5-methylthio-pyrimidin-4-amines without protecting-group chemistry at the 5-position [1].

Building Block for 5-Modified Pyrimidine Carbocyclic Nucleoside Drug Candidates

Patent disclosures identify this compound as a direct intermediate for synthesizing 5-substituted pyrimidine carbocyclic nucleosides, a class of antiviral and anticancer agents [2]. The combination of a 4-amino group (for base-pairing mimicry) and a 5-methylthio leaving group (for C-5 elaboration) makes this scaffold uniquely suited for constructing nucleoside analogs that require modification at the pyrimidine 5-position, a structural feature unavailable in the 4,6- or 2,4-isomers [2].

High-Temperature Synthetic Protocols Requiring Thermal Stability Beyond 340 °C

With a predicted boiling point of 349.4 °C—approximately 40 °C higher than the 4,6-isomer (309 °C) and 48 °C above the 2,4-isomer (301.4 °C)—this compound is the preferred choice for reactions requiring prolonged heating at elevated temperatures (e.g., solvent-free melt reactions, high-boiling-point solvent systems) where positional isomers would volatilize or degrade . This thermal margin also facilitates distillative purification without compound loss .

Chromatographic Method Development and Analytical Reference Standard Preparation

The distinct LogP (2.08), PSA (102.4 Ų), density (1.34 g·cm⁻³), and refractive index (1.654) of the 2,5-isomer—quantitatively differentiated from both the 4,6-isomer and the mono-substituted analog—make it an unambiguous reference standard for HPLC method validation, LC-MS identity confirmation, and refractive-index-based quality control . Its 14-fold lower vapor pressure than the 4,6-isomer also ensures superior gravimetric accuracy during standard preparation .

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